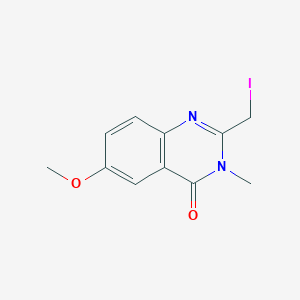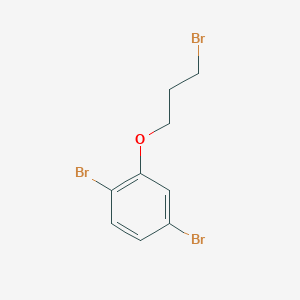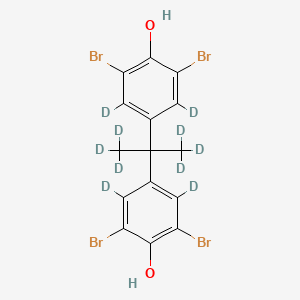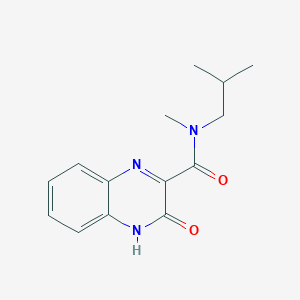
2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one is a quinazoline derivative that has garnered interest in various fields of scientific research. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one typically involves the iodination of a quinazoline precursor. One common method involves the reaction of a quinazoline derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form quinazoline derivatives with different functional groups.
Reduction Reactions: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-6-methoxy-3-methylquinazolin-4-one
- 2-(Bromomethyl)-6-methoxy-3-methylquinazolin-4-one
- 2-(Fluoromethyl)-6-methoxy-3-methylquinazolin-4-one
Uniqueness
2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate for the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C11H11IN2O2 |
|---|---|
Molekulargewicht |
330.12 g/mol |
IUPAC-Name |
2-(iodomethyl)-6-methoxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C11H11IN2O2/c1-14-10(6-12)13-9-4-3-7(16-2)5-8(9)11(14)15/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
WCSAGIITMMZPQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)OC)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)
![3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13867766.png)






![(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene](/img/structure/B13867798.png)
![2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine](/img/structure/B13867802.png)
![Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate](/img/structure/B13867816.png)
![7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine](/img/structure/B13867818.png)
